4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide
Description
This compound (CAS: 2575516-63-9) is a quaternary ammonium salt derivative of Loperamide, a well-known anti-diarrheal agent. Its molecular formula is C29H33ClN2O3·xH2O, with a complex structure featuring a piperidinium core substituted with two 4-(dimethylamino)-4-oxo-3,3-diphenylbutyl groups, a 4-chlorophenyl moiety, and a hydroxyl group . It is primarily used as a reference standard for impurity profiling in pharmaceutical quality control, particularly in Loperamide formulations .
The compound’s bis-alkylated piperidinium structure enhances its polarity and reduces blood-brain barrier penetration compared to Loperamide itself, minimizing central nervous system side effects. The bromide counterion contributes to its crystallinity and stability, distinguishing it from chloride analogs .
Properties
Molecular Formula |
C47H53BrClN3O3 |
|---|---|
Molecular Weight |
823.3 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;bromide |
InChI |
InChI=1S/C47H53ClN3O3.BrH/c1-49(2)43(52)46(38-17-9-5-10-18-38,39-19-11-6-12-20-39)31-35-51(33-29-45(54,30-34-51)37-25-27-42(48)28-26-37)36-32-47(44(53)50(3)4,40-21-13-7-14-22-40)41-23-15-8-16-24-41;/h5-28,54H,29-36H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JHNYXURELGFXQB-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound is closely linked to the synthesis of loperamide and its impurities. The synthetic route primarily involves a nucleophilic substitution reaction (SN2 type) between:
- A suitable salt of dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium bromide (or similar ammonium salt)
- 4,4-Chlorophenyl-4-hydroxypiperidine or its acid addition salt (e.g., hydrochloride)
This reaction forms the piperidinium salt with the bulky diphenylbutyl substituents and the 4-chlorophenyl group, yielding the target compound as a bromide salt.
Reaction Conditions and Parameters
- Solvent: Glycerol formal is the preferred solvent. It offers significant advantages such as faster reaction rates and improved yields compared to traditional solvents.
- Temperature: The reaction is typically carried out between 40°C and 70°C, with an optimal range of 55°C to 65°C for best productivity.
- Base: The reaction releases an acid equivalent (e.g., hydrobromic acid), so a base is required to neutralize it. Preferred bases are alkaline or alkaline earth metal carbonates, especially sodium carbonate .
- Catalyst: A catalytic amount of potassium iodide is often added to enhance reaction efficiency.
- Reaction Time: The reaction can be completed in less than 3 hours under optimized conditions, which is faster than many classical methods.
Detailed Reaction Procedure (Representative)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve 4,4-chlorophenyl-4-hydroxypiperidine (1 eq), sodium carbonate (1.1 eq), and catalytic potassium iodide in glycerol formal (3-5 mL per gram of piperidine derivative) | Stir for 15 minutes at room temperature to form a basic reaction medium |
| 2 | Add dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium bromide (1.15 eq) | Heat mixture at 60°C for 2 hours to promote nucleophilic substitution |
| 3 | Cool to room temperature | The product precipitates or can be separated by centrifugation |
| 4 | Isolate product by centrifugation at 40°C | Obtain the crude product with good yield and purity |
Advantages of Using Glycerol Formal
- Enables faster reaction kinetics at relatively lower temperatures
- Facilitates easier separation of the product from solid salts by centrifugation
- Improves yield and purity of the final compound
- Allows working at higher reactant concentrations, increasing productivity
Reaction Mechanism
The key step is a nucleophilic substitution (SN2) where the nucleophilic nitrogen of the piperidine attacks the electrophilic ammonium salt, displacing the leaving group (bromide). The reaction proceeds with inversion of configuration at the electrophilic center, forming the quaternary ammonium piperidinium salt.
Comparative Data of Reaction Parameters
| Parameter | Classical Process (Literature) | Present Process (Using Glycerol Formal) |
|---|---|---|
| Base Equivalents | >1.2 eq | 1.0 - 1.2 eq (optimal at 1.1 eq) |
| Reaction Temperature | 70 - 90°C | 55 - 65°C |
| Reaction Time | >4 hours | <3 hours |
| Yield | ~85-90% | Up to 98% |
| Purification | Complex | Simplified by centrifugation |
Research Findings and Source Diversity
- The process described is supported by patent literature (WO2008080601A2), which details the use of glycerol formal and sodium carbonate base to optimize the synthesis of loperamide and related compounds, including the target impurity bromide salt.
- LGC Standards provides analytical data and confirms the molecular identity and purity of the compound, supporting the synthetic approach involving nucleophilic substitution and bromide salt formation.
- PubChem and other chemical databases provide molecular descriptors and structural information consistent with the synthetic intermediates and final product.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Reaction Type | Nucleophilic substitution (SN2) |
| Key Reactants | Dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium bromide + 4,4-chlorophenyl-4-hydroxypiperidine |
| Solvent | Glycerol formal |
| Base | Sodium carbonate (preferred) |
| Catalyst | Potassium iodide (catalytic amount) |
| Temperature Range | 55-65°C |
| Reaction Time | Less than 3 hours |
| Product Isolation | Centrifugation at 40°C |
| Yield | Up to 98% |
This detailed synthesis method ensures a high yield and purity of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide , making it suitable for pharmaceutical impurity reference standards and further research applications. The use of glycerol formal as a solvent and sodium carbonate as a base represents a modern, efficient approach to this complex molecule's preparation.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide" is not available. However, information regarding its properties, related compounds, and potential applications can be extracted from the provided sources.
This compound, also known as Loperamide Hydrochloride Impurity B, has the molecular formula and a molecular weight of 823.3 g/mol . It is related to a parent compound with CID 76967229, named 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidinium .
Available Identifiers:
- IUPAC Name: 4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-*N*, *N*-dimethyl-2,2-diphenylbutanamide;bromide
- InChI: InChI=1S/C47H53ClN3O3.BrH/c1-49(2)43(52)46(38-17-9-5-10-18-38,39-19-11-6-12-20-39)31-35-51(33-29-45(54,30-34-51)37-25-27-42(48)28-26-37)36-32-47(44(53)50(3)4,40-21-13-7-14-22-40)41-23-15-8-16-24-41;/h5-28,54H,29-36H2,1-4H3;1H/q+1;/p-1
- InChIKey: JHNYXURELGFXQB-UHFFFAOYSA-M
- SMILES: CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
Potential Applications and Research Areas:
While the search results do not specify direct applications of "this compound", the presence of hydroxypiperidinium and chlorophenyl groups suggests potential applications or research areas :
- As an Impurity Standard: It is sold as a high-quality reference standard .
- Pharmaceutical Research: The compound is related to Loperamide, an antidiarrheal medication, and is listed as an impurity of Loperamide Hydrochloride . This suggests its use as a reference standard in pharmaceutical analysis and quality control related to Loperamide production.
- Chemical Synthesis: As a complex organic molecule, it may be of interest in chemical synthesis research, particularly in the development of related compounds or novel synthetic methods.
- Exploration of related compounds: Hydroxyurea is a drug used to treat sickle cell anemia . Also, silver-doped fluor-hydroxyapatite has antibacterial applications .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Loperamide Derivatives and Impurities
Table 1: Key Structural and Pharmacological Comparisons
Key Findings :
- Structural Complexity : The target compound’s bis-alkylated design increases molecular weight (MW: ~583 g/mol) compared to Imp. C (MW: 211.7 g/mol) and Imp. D (MW: 441.6 g/mol), impacting solubility and metabolic stability .
- Counterion Effects : The bromide salt (target) exhibits higher hygroscopicity than the chloride analog, necessitating controlled storage conditions .
- Pharmacological Relevance : Imp. C and D lack the quaternary ammonium group, rendering them pharmacologically inactive but critical for monitoring synthetic purity .
Comparison with Other Quaternary Ammonium Salts
The compound shares structural motifs with other hydrobromide salts, such as 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide (CAS: N/A). While both contain dimethylamino and aromatic groups, the latter’s benzonitrile core and fluorophenyl substituent confer distinct electronic properties and receptor binding profiles .
Stereochemical and Hydration Variants
lists a related compound (CAS: 1391052-94-0) with an identical backbone but unverified stereochemistry or hydration state. Such variants may exhibit differences in crystallinity or bioavailability, though explicit data are lacking .
Biological Activity
The compound 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide (CAS Number: 2575516-63-9) is a complex organic molecule primarily used as an impurity reference in pharmaceutical applications, particularly associated with antidiarrheal drugs like Loperamide. Its intricate structure and potential biological activities merit detailed exploration.
Molecular Characteristics
- Molecular Formula : C47H53ClN3O3Br
- Molecular Weight : 823.30 g/mol
- SMILES Notation : [Br-].CN(C)C(=O)C(CC[N+]1(CCC(C(=O)N(C)C)(c2ccccc2)c3ccccc3)CCC(O)(CC1)c4ccc(Cl)cc4)(c5ccccc5)c6ccccc6
- IUPAC Name : 4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;bromide
Physical Properties
| Property | Value |
|---|---|
| Appearance | Neat solid |
| Storage Temperature | +5°C |
| Shipping Temperature | Room Temperature |
Biological Activity Overview
The biological activity of the compound is primarily inferred from its structural components, particularly the piperidine and chlorophenyl moieties. Research indicates that similar compounds exhibit a range of pharmacological activities.
Antibacterial Activity
Studies have shown that compounds containing the piperidine nucleus often exhibit significant antibacterial properties. For example, derivatives with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. In related studies, compounds with similar functionalities have shown strong inhibitory activity against these enzymes, indicating a possible therapeutic role in conditions like Alzheimer's disease and urinary tract infections .
Anticancer Potential
The piperidine derivatives have also been investigated for anticancer properties. The ability to inhibit certain enzymes involved in cancer progression could position this compound as a candidate for further research in oncology .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized compounds, several derivatives were tested against multiple bacterial strains. The results indicated that compounds with the piperidine structure exhibited significant inhibition against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM .
Case Study 2: Enzyme Inhibition Analysis
Another study focused on the enzyme inhibition capabilities of similar piperidine derivatives. The findings revealed that these compounds displayed strong activity against urease and AChE, making them potential candidates for the treatment of conditions requiring enzyme modulation .
Q & A
Q. How should researchers validate conflicting reports on the compound’s solubility and stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
